2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
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Overview
Description
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 4-fluorophenoxy group attached to a 2-methylpropanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-fluorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Fluorophenol+2-Methylpropanoyl chloride→2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under basic or neutral conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Reduction: Lithium aluminum hydride or other strong reducing agents are typically used for reduction reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form various bioactive derivatives.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the 4-fluorophenoxy group into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride
- 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
- 2-(4-Methylphenoxy)-2-methylpropanoyl chloride
Comparison
2-(4-Fluorophenoxy)-2-methylpropanoyl chloride is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric effects compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the reactivity and stability of the compound, as well as the properties of its derivatives.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-2-methylpropanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(11)13)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSCNDLRZMBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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